molecular formula C14H16O3 B2784912 (1'S,4R)-2,2-Dimethylspiro[3H-chromene-4,2'-cyclopropane]-1'-carboxylic acid CAS No. 1807916-73-9

(1'S,4R)-2,2-Dimethylspiro[3H-chromene-4,2'-cyclopropane]-1'-carboxylic acid

Cat. No.: B2784912
CAS No.: 1807916-73-9
M. Wt: 232.279
InChI Key: VROGRYXOGULBTH-YGRLFVJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1’S,4R)-2,2-Dimethylspiro[3H-chromene-4,2’-cyclopropane]-1’-carboxylic acid is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a chromene ring fused with a cyclopropane ring, making it a unique and interesting molecule in the field of organic chemistry. The compound’s structure imparts distinct chemical and physical properties, which have garnered attention for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1’S,4R)-2,2-Dimethylspiro[3H-chromene-4,2’-cyclopropane]-1’-carboxylic acid typically involves multistep organic reactions. One common synthetic route includes the cyclization of substituted aromatic aldehydes with malononitrile and 1,3-dicarbonyl compounds under catalytic conditions . This method is favored for its efficiency, atom economy, and green reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions (MCRs) that utilize solvent-free conditions and high-yield catalytic processes. These methods are designed to maximize yield and minimize environmental impact, making them suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

(1’S,4R)-2,2-Dimethylspiro[3H-chromene-4,2’-cyclopropane]-1’-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions include a range of functionalized derivatives, such as hydroxylated, alkylated, or acylated compounds, which can be further utilized in various applications .

Scientific Research Applications

Chemistry

In chemistry, (1’S,4R)-2,2-Dimethylspiro[3H-chromene-4,2’-cyclopropane]-1’-carboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medical research, this compound has shown promise due to its potential pharmacological properties. It is being investigated for its anti-inflammatory, antimicrobial, and anticancer activities. The compound’s ability to interact with various biological targets makes it a candidate for drug development .

Industry

Industrially, (1’S,4R)-2,2-Dimethylspiro[3H-chromene-4,2’-cyclopropane]-1’-carboxylic acid is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science .

Mechanism of Action

The mechanism of action of (1’S,4R)-2,2-Dimethylspiro[3H-chromene-4,2’-cyclopropane]-1’-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. These effects are mediated through its binding to active sites on enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic chromenes and cyclopropane derivatives. Examples are:

  • 2,2-Dimethyl-2H-chromene
  • Spiro[cyclopropane-1,2’-chromene]
  • 4H-chromene derivatives

Uniqueness

What sets (1’S,4R)-2,2-Dimethylspiro[3H-chromene-4,2’-cyclopropane]-1’-carboxylic acid apart is its specific stereochemistry and the presence of both chromene and cyclopropane rings. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(1'S,4R)-2,2-dimethylspiro[3H-chromene-4,2'-cyclopropane]-1'-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-13(2)8-14(7-10(14)12(15)16)9-5-3-4-6-11(9)17-13/h3-6,10H,7-8H2,1-2H3,(H,15,16)/t10-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROGRYXOGULBTH-YGRLFVJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CC2C(=O)O)C3=CC=CC=C3O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@]2(C[C@@H]2C(=O)O)C3=CC=CC=C3O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.